molecular formula C10H8F3N B1361186 3-Methyl-2-(trifluoromethyl)-1H-indole CAS No. 913955-35-8

3-Methyl-2-(trifluoromethyl)-1H-indole

Cat. No. B1361186
M. Wt: 199.17 g/mol
InChI Key: ZQTPBODDVRYHSY-UHFFFAOYSA-N
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Description

3-Methyl-2-(trifluoromethyl)-1H-indole is a complex organic compound. It belongs to the trifluoromethylbenzene series . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .

Scientific Research Applications

Synthesis and Pharmacological Applications

3-Methyl-2-(trifluoromethyl)-1H-indole and related compounds are predominantly explored in the realm of synthetic chemistry and pharmacology. The trifluoromethyl group is notably significant due to its ability to alter the physical, chemical, and biological properties of molecules, making it a key feature in drug discovery and development.

  • Synthesis Techniques : Various synthetic pathways have been developed for compounds related to 3-Methyl-2-(trifluoromethyl)-1H-indole, demonstrating its versatility and applicability in the creation of biologically active molecules. For instance, López et al. (2017) have developed a method for synthesizing 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles, which hold potential in antiviral and anticancer drug development (López et al., 2017).

  • Pharmacological Significance : These compounds, due to their unique structural characteristics, are often investigated for their biological activities. The modification of indole structures with trifluoromethyl groups, as seen in the work of Tsyshchuk et al. (2014), shows potential in developing potent inhibitors of cyclin-dependent kinases, a crucial target in cancer therapy (Tsyshchuk et al., 2014).

Chemical Properties and Applications

The introduction of trifluoromethyl groups into indole cores is not only important for pharmacological purposes but also for understanding and exploiting the chemical properties of these compounds.

  • Fluorescence and Photophysical Properties : Pereira et al. (2010) synthesized new indole derivatives with notable fluorescence properties, highlighting their potential as fluorescent probes in various applications (Pereira et al., 2010).

  • Corrosion Inhibition : In the field of materials science, specific 3-amino alkylated indoles have been evaluated as corrosion inhibitors for mild steel, as studied by Verma et al. (2016), showcasing another dimension of application beyond pharmacology (Verma et al., 2016).

properties

IUPAC Name

3-methyl-2-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N/c1-6-7-4-2-3-5-8(7)14-9(6)10(11,12)13/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTPBODDVRYHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345920
Record name 3-Methyl-2-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(trifluoromethyl)-1H-indole

CAS RN

913955-35-8
Record name 3-Methyl-2-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
X Shi, X Li, L Ma, D Shi - Catalysts, 2019 - mdpi.com
This paper offers an efficient copper-catalyzed oxidative trifluoromethylation of indoles with low-cost CF 3 SO 2 Na via C–H activation. Notably, the use of a base is crucial for the …
Number of citations: 13 www.mdpi.com
M Zou, KMK Waldie - Chemical Communications, 2023 - pubs.rsc.org
The reactivity of an electron-rich cobalt complex bearing an o-phenylenediamide ligand with electrophilic CF3+ and F+ sources is reported. These reactions lead to generation of the Co(…
Number of citations: 0 pubs.rsc.org
M TAKSANDE - 2020 - dr.iiserpune.ac.in
Incorporation of the trifluoromethyl group in biologically active compounds have always been regarded of high importance in medicinal and pharmaceuticals chemistry. The selective …
Number of citations: 0 dr.iiserpune.ac.in
JL Monteiro, PF Carneiro, P Elsner… - … A European Journal, 2017 - Wiley Online Library
We report an operationally simple and rapid continuous flow radical C−C bond formation under Minisci‐type reaction conditions. The transformations are performed at or below room …
Y Liu, Y Ling, H Ge, L Lu, Q Shen - Chinese Journal of …, 2021 - Wiley Online Library
Main observation and conclusion The development of two highly reactive electrophilic trifluoromethylating reagents (trifluoromethyl)(4‐nitrophenyl)bis(carbomethoxy)methylide (1g) and …
Number of citations: 17 onlinelibrary.wiley.com
S Das, H K. Indurthi, P Saha, DK Sharma - ChemistrySelect, 2023 - Wiley Online Library
An efficient and regioselective trifluoromethylation method of indole at the C2 position with ecologically‐sound Langlois’ reagent (CF 3 SO 2 Na) under metal‐free conditions is …
M O'Duill - 2015 - ora.ox.ac.uk
In this thesis new synthetic routes towards perfluorinated compounds are described, as well as their radiolabelling with fluorine-18, with the aim of application in pharmaceutically …
Number of citations: 3 ora.ox.ac.uk
I Abdiaj - 2018 - helvia.uco.es
As mentioned in the general introduction (Chapter 1), light has long been recognized as a valuable tool for performing efficient organic reactions. It allows access to complex molecules …
Number of citations: 0 helvia.uco.es

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